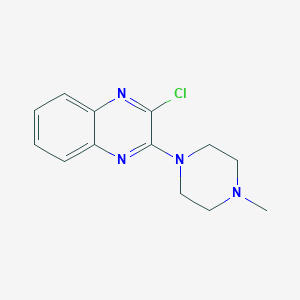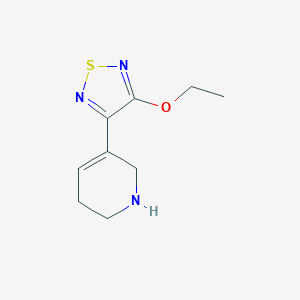
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a thiadiazole ring, which makes it unique and interesting for researchers.
Applications De Recherche Scientifique
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has shown promising results as an anticancer agent. Studies have shown that Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also shown potential as an antifungal and antibacterial agent.
Mécanisme D'action
The mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has also been shown to induce apoptosis by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has been shown to have several biochemical and physiological effects. Studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has also been shown to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and it has the potential to be developed into a new cancer therapy. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is relatively easy to synthesize, which makes it accessible to researchers.
One of the limitations of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is its lack of selectivity. This compound has been shown to inhibit the growth of both cancer and normal cells, which could lead to unwanted side effects in patients. Additionally, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects.
Orientations Futures
There are several future directions for research on Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI). One area of interest is the development of more selective derivatives of this compound that can target cancer cells specifically. Additionally, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects. Finally, studies are needed to evaluate the in vivo efficacy of this compound and its potential as a new cancer therapy.
Conclusion:
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has potential applications in various fields of scientific research. This compound has shown promising results as an anticancer, antifungal, and antibacterial agent. However, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects. Overall, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is an interesting compound that has the potential to be developed into a new cancer therapy.
Méthodes De Synthèse
The synthesis of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) involves the reaction of pyridine-3-carboxaldehyde with 4-ethoxy-1,2,5-thiadiazol-3-amine in the presence of a reducing agent. The reaction takes place under mild conditions and yields the desired product in good yield. This synthesis method has been reported in the literature, and it is a reliable and efficient way to produce Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI).
Propriétés
Numéro CAS |
159059-10-6 |
|---|---|
Nom du produit |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) |
Formule moléculaire |
C9H13N3OS |
Poids moléculaire |
211.29 g/mol |
Nom IUPAC |
3-ethoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
Clé InChI |
WCJPIRVYBXBRCS-UHFFFAOYSA-N |
SMILES |
CCOC1=NSN=C1C2=CCCNC2 |
SMILES canonique |
CCOC1=NSN=C1C2=CCCNC2 |
Synonymes |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



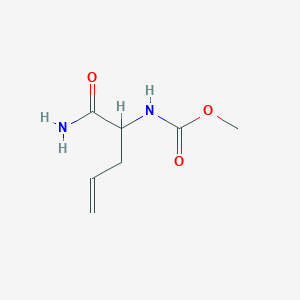
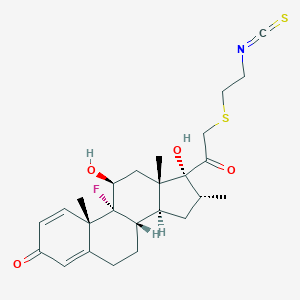
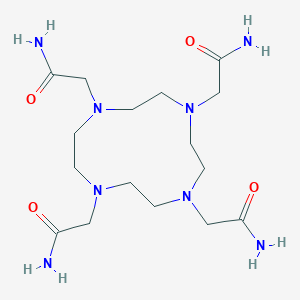
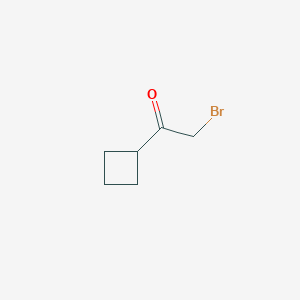
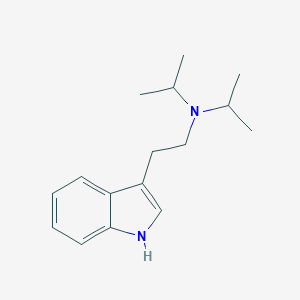
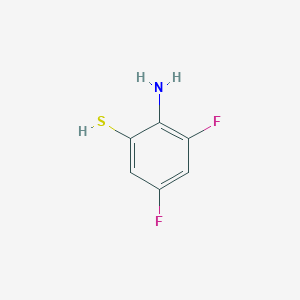
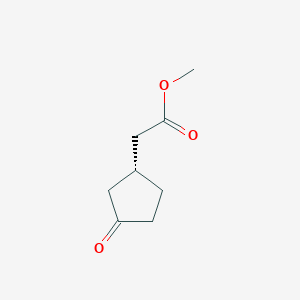
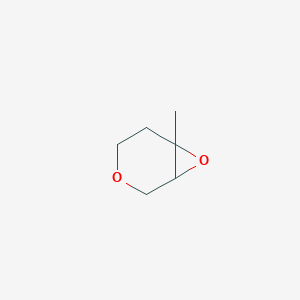
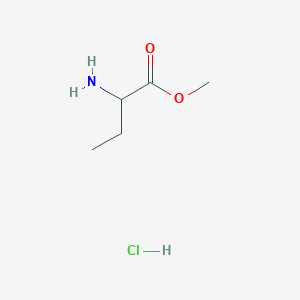
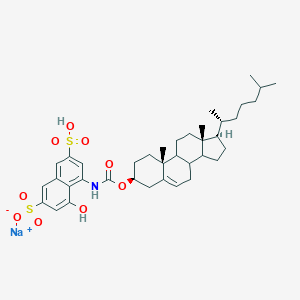

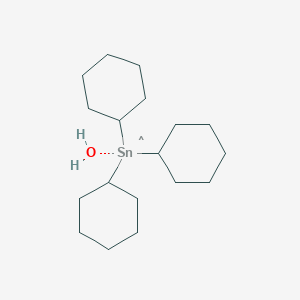
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
